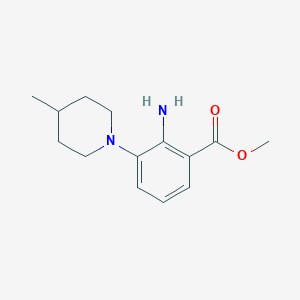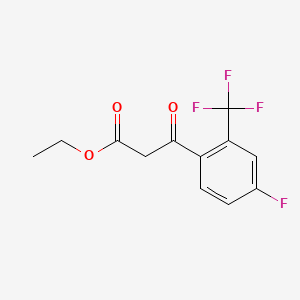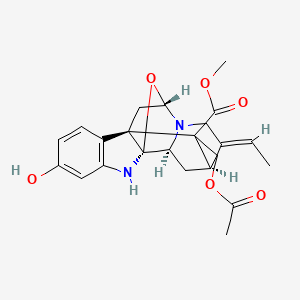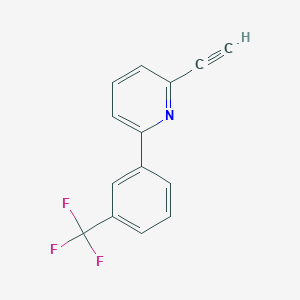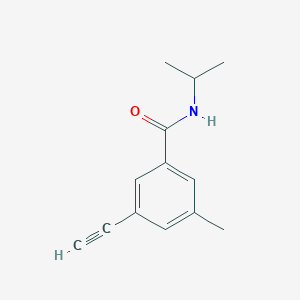
3-Ethynyl-N-isopropyl-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-N-isopropyl-5-methylbenzamide is an organic compound with a unique structure that includes an ethynyl group, an isopropyl group, and a methylbenzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N-isopropyl-5-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid, isopropylamine, and methylating agents.
Amidation Reaction: The 3-ethynylbenzoic acid is reacted with isopropylamine under controlled conditions to form the corresponding amide.
Methylation: The resulting amide is then methylated using appropriate methylating agents to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-N-isopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
3-Ethynyl-N-isopropyl-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynyl-N-isopropylbenzamide: Lacks the methyl group, leading to different chemical properties.
3-Ethynyl-N-methyl-5-methylbenzamide: Contains a methyl group on the nitrogen, altering its reactivity.
3-Ethynyl-N-isopropyl-4-methylbenzamide: The position of the methyl group on the benzene ring is different, affecting its chemical behavior.
Uniqueness
3-Ethynyl-N-isopropyl-5-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of an ethynyl group, isopropyl group, and methylbenzamide core makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-ethynyl-5-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c1-5-11-6-10(4)7-12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15) |
Clé InChI |
SJXXLGQINRITHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
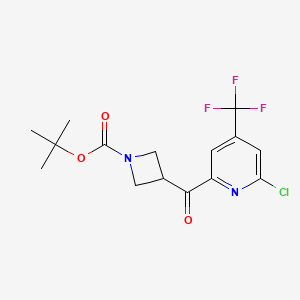
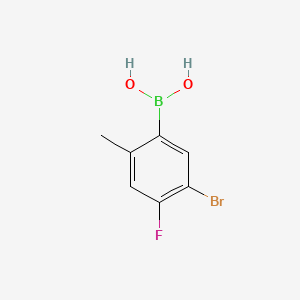
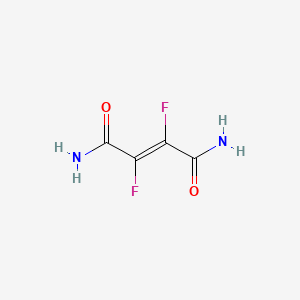
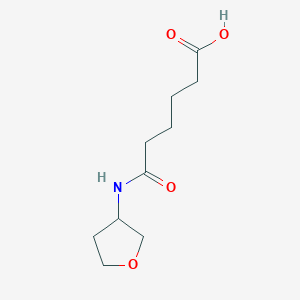
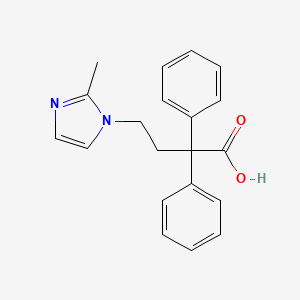
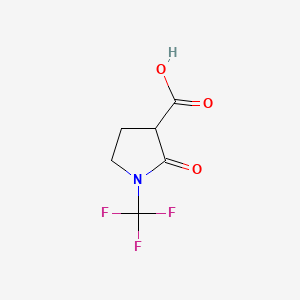
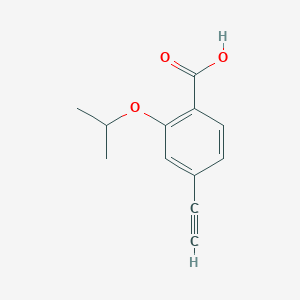
![(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14767947.png)
![(1R,5R,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B14767952.png)
